N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide

Description

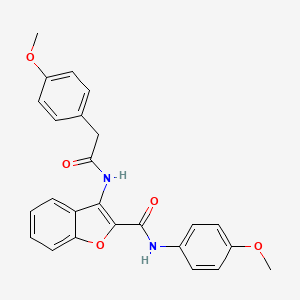

N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide is a benzofuran-based small molecule featuring a 2-carboxamide core substituted with dual 4-methoxyphenyl groups. The benzofuran ring is functionalized at the 3-position with an acetamido moiety bearing a second 4-methoxyphenyl group.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-30-18-11-7-16(8-12-18)15-22(28)27-23-20-5-3-4-6-21(20)32-24(23)25(29)26-17-9-13-19(31-2)14-10-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYQEHQARWBMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of Methoxyphenyl Groups: Methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Acetamido Group Addition: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The acetamido group (-NHCO-) undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Hydrolysis : Reaction with aqueous HCl (6 M, reflux) cleaves the acetamido bond, yielding 3-aminobenzofuran-2-carboxamide and 2-(4-methoxyphenyl)acetic acid as products.

-

Transamidation : Treatment with primary amines (e.g., methylamine) in DMF at 80°C replaces the acetamido group with new amide derivatives.

Electrophilic Aromatic Substitution

The benzofuran and methoxyphenyl rings participate in electrophilic reactions:

Methoxyl groups direct electrophiles to para/ortho positions, while the benzofuran’s electron-rich furan ring activates specific sites .

Oxidation and Reduction

-

Oxidation : The benzofuran core reacts with KMnO₄ in acidic conditions to form a diketone intermediate, which further oxidizes to a dicarboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the furan ring to a tetrahydrofuran derivative, altering conformational flexibility .

Functional Group Interconversion

-

Carboxamide Hydrolysis : Heating with NaOH (10%, 100°C) converts the carboxamide (-CONH-) to a carboxylic acid (-COOH).

-

Methoxyl Demethylation : BBr₃ in CH₂Cl₂ cleaves methoxyl groups to hydroxyls, enabling subsequent alkylation or acylation.

Cross-Coupling Reactions

Palladium-catalyzed reactions modify the aryl groups:

-

Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) introduces substituted phenyl groups at the benzofuran’s 4-position.

-

Buchwald-Hartwig Amination : Forms C–N bonds between the methoxyphenyl ring and amines (e.g., morpholine) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the benzofuran’s furan ring and alkenes (e.g., ethylene), forming bicyclic adducts.

Acid/Base-Mediated Rearrangements

-

Furan Ring Opening : Treatment with HBr (48%) cleaves the furan oxygen, generating a dihydroxy intermediate that tautomerizes to a ketone.

-

Lactam Formation : Intramolecular cyclization (HCl gas, toluene) forms a six-membered lactam via amide bond rearrangement.

Comparative Reactivity of Analogues

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that compounds similar to N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide exhibit promising anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects

- Neuroprotective Properties

Case Studies

-

In vitro Studies

- In vitro assays have demonstrated that this compound can inhibit specific cancer cell lines. For example, studies involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed significant cytotoxicity at certain concentrations, warranting further investigation into its mechanism of action .

- Animal Models

Potential Therapeutic Uses

- Cancer Treatment : Given its cytotoxic effects on cancer cells, there is potential for developing this compound as an adjunct therapy in cancer treatment regimens.

- Chronic Inflammatory Diseases : Its anti-inflammatory properties may position it as a candidate for treating diseases such as rheumatoid arthritis or inflammatory bowel disease.

- Neurological Disorders : The neuroprotective effects could lead to applications in treating conditions like Parkinson's or Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

Research Findings and Implications

- Anticancer Potential: Benzofuran derivatives with electron-withdrawing substituents () show promise, suggesting the target compound’s methoxy groups may modulate activity via different mechanisms.

- Solubility vs. Bioavailability : The dual methoxy groups in the target compound likely improve solubility over chlorophenyl analogs but may reduce blood-brain barrier penetration .

- Synthetic Feasibility : Simpler benzofuran cores (target compound, ) offer synthetic advantages over polycyclic systems ().

Biological Activity

N-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide, also known by its CAS number 847404-57-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties.

- Molecular Formula : CHNO

- Molecular Weight : 430.5 g/mol

- Structure : The compound features a benzofuran core with methoxy and acetamido substituents, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), U87 (glioblastoma).

- IC Values:

- MCF-7: 25.72 ± 3.95 μM

- U87: 45.2 ± 13.0 μM

Flow cytometry results indicated that the compound accelerates apoptosis in a dose-dependent manner, suggesting a potential mechanism for its anticancer effects .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains:

| Pathogen | MIC (μM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

These results indicate that this compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antibiotic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : It activates apoptotic pathways, which are crucial for eliminating cancerous cells.

- Antimicrobial Mechanisms : The structural components may interact with bacterial cell walls or inhibit essential enzymes, leading to bacterial death.

Case Studies and Research Findings

A notable study conducted by Morais et al. demonstrated the efficacy of similar benzofuran derivatives in vivo, where tumor growth was significantly suppressed in treated mice compared to controls . Additionally, various derivatives of benzofuran have been synthesized and tested for their activity against different cancer types and microbial infections, indicating that modifications to the benzofuran structure can enhance biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing benzofuran carboxamide derivatives analogous to the target compound?

- Methodological Answer : Benzofuran carboxamides are typically synthesized via multicomponent reactions or multistep sequences. For example, one-pot telescoped syntheses involving acetovanillone, arylglyoxal derivatives, and Meldrum’s acid under acid catalysis have been demonstrated to yield structurally complex benzofuran derivatives with high efficiency . Key steps include condensation of precursors in acetonitrile followed by cyclization. For amide bond formation, coupling agents like EDCI with DMAP as a catalyst in dry dichloromethane are effective, achieving ~25% yields after column chromatography .

Q. How is structural confirmation performed for benzofuran-based compounds?

- Methodological Answer : Structural elucidation relies on:

- NMR Spectroscopy : Distinct signals for methoxy groups (δ ~3.8–3.9 ppm) and carboxymethylene protons (δ ~3.9 ppm) confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₂₃H₂₃NO₆ requires m/z 409.1524, observed 409.1520) .

- X-ray Crystallography : For crystalline derivatives, bond lengths and angles resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multistep syntheses?

- Methodological Answer :

- Catalyst Screening : Use of NEt₃ as a base with DMAP enhances coupling efficiency in amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., MeCN) improve cyclization kinetics in multicomponent reactions .

- Temperature Control : Low-temperature additions (0°C) minimize side reactions during acid chloride activation .

- Purification Strategies : Gradient column chromatography (hexane/EtOAc) resolves structurally similar byproducts .

Q. What analytical approaches resolve discrepancies in reported biological activity data for benzofuran derivatives?

- Methodological Answer :

- Dose-Response Studies : Validate activity trends using standardized assays (e.g., IC₅₀ values in enzyme inhibition assays).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

- Structural Analog Comparison : Compare bioactivity of derivatives with minor substitutions (e.g., 4-methoxy vs. 4-chloro phenyl groups) to isolate pharmacophore contributions .

Q. How can researchers design experiments to probe the mechanism of action for benzofuran carboxamides?

- Methodological Answer :

- Molecular Docking : Use crystal structures of target proteins (e.g., kinases) to predict binding modes of the benzofuran core .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

- Kinetic Studies : Monitor time-dependent inhibition using fluorogenic substrates to distinguish competitive vs. allosteric mechanisms .

Key Considerations for Experimental Design

- Contradiction Analysis : When biological activity varies between batches, validate purity (>95% via HPLC) and confirm stereochemistry (e.g., E/Z isomerism) using NOESY .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to continuous-flow reactors to maintain yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.